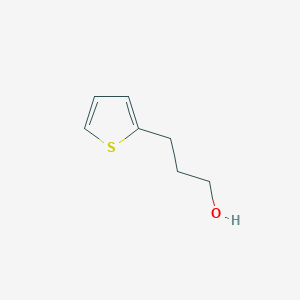

3-(Thiophen-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFZLZCBCSKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518512 | |

| Record name | 3-(Thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19498-72-7 | |

| Record name | 2-Thiophenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19498-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(Thiophen-2-yl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. This document details two principal methodologies, providing structured data, in-depth experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Introduction

3-(Thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its thiophene moiety imparts unique electronic and biological properties, making its efficient synthesis a topic of significant interest. This guide explores two robust and well-established synthetic strategies: the reduction of 3-(thiophen-2-yl)propanoic acid and the hydroboration-oxidation of 2-allylthiophene.

Pathway 1: Reduction of 3-(Thiophen-2-yl)propanoic Acid

This pathway involves two main stages: the synthesis of the carboxylic acid precursor, 3-(thiophen-2-yl)propanoic acid, via a Knoevenagel condensation, followed by its reduction to the target alcohol.

Stage 1: Synthesis of 3-(Thiophen-2-yl)propanoic Acid

The synthesis of 3-(thiophen-2-yl)propanoic acid can be effectively achieved through a Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid, followed by decarboxylation.

Experimental Protocol:

A mixture of 2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in pyridine is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid, leading to the precipitation of 3-(thiophen-2-yl)propenoic acid. This intermediate is then heated in a high-boiling point solvent such as quinoline with a copper catalyst to facilitate decarboxylation, yielding 3-(thiophen-2-yl)propanoic acid.

| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield |

| Knoevenagel Condensation | 2-Thiophenecarboxaldehyde, Malonic Acid | Piperidine, Pyridine | Reflux | 4-6 h | ~85% |

| Decarboxylation | 3-(Thiophen-2-yl)propenoic acid | Quinoline, Copper Powder | 200-220 °C | 2-3 h | ~90% |

Diagram of Synthesis Pathway 1, Stage 1:

A Technical Guide to the Physicochemical Properties of 3-(Thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propan-1-ol is a heterocyclic organic compound featuring a thiophene ring attached to a propanol side chain. This structure imparts a unique combination of properties that make it a subject of interest in medicinal chemistry and materials science. As a derivative of thiophene, a key structural motif in many pharmaceuticals, understanding its fundamental physicochemical characteristics is crucial for predicting its behavior in biological systems and for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Thiophen-2-yl)propan-1-ol, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for research and development professionals.

Physicochemical Properties

The key physicochemical parameters of 3-(Thiophen-2-yl)propan-1-ol are summarized in the table below. These properties are essential for predicting its solubility, permeability, and potential interactions within a biological milieu.

| Property | Value | Source(s) |

| CAS Number | 19498-72-7 | [1] |

| Molecular Formula | C₇H₁₀OS | [1][2] |

| Molecular Weight | 142.22 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Boiling Point | 188 to 190 °C at 3 Torr | [1] |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ at 20°C | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1] |

| LogP (Predicted) | 1.673 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Refractive Index | 1.555 | [1] |

Molecular Structure and Physicochemical Relationships

The interplay between the molecular structure of 3-(Thiophen-2-yl)propan-1-ol and its macroscopic properties is fundamental. The thiophene ring introduces aromaticity and lipophilicity, while the hydroxyl group of the propanol chain provides polarity and hydrogen bonding capabilities.

Caption: Relationship between the structural features of 3-(Thiophen-2-yl)propan-1-ol and its key physicochemical properties.

Experimental Protocols

Detailed methodologies for the synthesis of 3-(Thiophen-2-yl)propan-1-ol and the determination of its key physicochemical properties are outlined below.

Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Reaction: 3-(Thiophen-2-yl)propanoic acid + Reducing Agent (e.g., LiAlH₄) → 3-(Thiophen-2-yl)propan-1-ol

Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Reactant: Dissolve 3-(thiophen-2-yl)propanoic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Work-up: Filter the resulting solid aluminum salts and wash them thoroughly with the solvent (ether or THF).

-

Extraction: Combine the filtrate and the washings, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 3-(Thiophen-2-yl)propan-1-ol.

Caption: A general workflow for the synthesis of 3-(Thiophen-2-yl)propan-1-ol via reduction of the corresponding carboxylic acid.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.[3]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of 3-(Thiophen-2-yl)propan-1-ol and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Measurement: Record the temperature at which the liquid is actively boiling and the vapor condensate is dripping into the receiving flask at a steady rate. This temperature range is the boiling point. Given the high boiling point of this compound, vacuum distillation is the preferred method to prevent decomposition.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined experimentally using the shake-flask method.[4]

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

-

Sample Addition: A known amount of 3-(Thiophen-2-yl)propan-1-ol is dissolved in this biphasic system.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Estimation of pKa

The pKa of an alcohol is a measure of the acidity of its hydroxyl proton. For a primary alcohol like 3-(Thiophen-2-yl)propan-1-ol, the pKa can be estimated to be around 16, similar to other primary alcohols.[5] Experimental determination can be performed via potentiometric titration.[6][7]

Protocol for Potentiometric Titration:

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Safety Information

Based on available data for 3-(Thiophen-2-yl)propan-1-ol and related compounds, the following hazard statements may apply:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the key physicochemical properties of 3-(Thiophen-2-yl)propan-1-ol. The combination of a lipophilic thiophene core and a polar alcohol functional group results in a molecule with balanced properties that are of interest for further chemical synthesis and drug discovery efforts. The provided experimental protocols offer a starting point for the synthesis and characterization of this and similar molecules.

References

An In-depth Technical Guide to 3-(Thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propan-1-ol is a sulfur-containing heterocyclic organic compound. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of 3-(Thiophen-2-yl)propan-1-ol, including its chemical structure, properties, a detailed experimental protocol for its synthesis, and its potential applications in drug discovery and development.

Chemical Structure and Properties

The chemical identity and key properties of 3-(Thiophen-2-yl)propan-1-ol are summarized below.

Structure:

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 19498-72-7 | [3] |

| Molecular Formula | C₇H₁₀OS | [3] |

| Molecular Weight | 142.22 g/mol | [3] |

| SMILES | C(CC1=CC=CS1)CO | [3] |

| Topological Polar Surface Area | 20.23 Ų | [3] |

| logP | 1.673 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis of 3-(Thiophen-2-yl)propan-1-ol

A common and effective method for the synthesis of 3-(Thiophen-2-yl)propan-1-ol is the reduction of its corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5]

Experimental Protocol: Reduction of 3-(Thiophen-2-yl)propanoic Acid

Materials:

-

3-(Thiophen-2-yl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (e.g., 10% H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the violent reaction of LiAlH₄ with water. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the round-bottom flask, prepare a suspension of a molar excess (typically 1.5 to 2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Addition of Carboxylic Acid: Dissolve 3-(thiophen-2-yl)propanoic acid in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will produce hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Following the water, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate of aluminum salts is formed.

-

Work-up: Filter the mixture to remove the aluminum salts and wash the precipitate with fresh solvent. Combine the organic filtrates.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it with dilute sulfuric acid and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3-(Thiophen-2-yl)propan-1-ol can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow

Caption: Synthesis workflow for 3-(Thiophen-2-yl)propan-1-ol.

Role in Drug Discovery and Development

While specific biological activities of 3-(Thiophen-2-yl)propan-1-ol are not extensively documented in publicly available literature, the thiophene scaffold is a key component in numerous pharmaceuticals. Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2]

3-(Thiophen-2-yl)propan-1-ol serves as a valuable building block for the synthesis of more complex molecules. Its primary alcohol functional group can be readily modified through oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.

A closely related compound, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant duloxetine. This highlights the potential of the 3-(thiophen-2-yl)propan-1-ol core structure in the development of centrally active agents.

Potential Applications in Medicinal Chemistry

References

Spectroscopic Profile of 3-(Thiophen-2-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Thiophen-2-yl)propan-1-ol (CAS No: 19498-72-7, Molecular Formula: C₇H₁₀OS, Molecular Weight: 142.22 g/mol ). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Thiophen-2-yl)propan-1-ol. These predictions are based on the analysis of structurally similar compounds, such as 2-propylthiophene, and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | dd | 1H | H-5 (Thiophene) |

| ~6.95 | dd | 1H | H-3 (Thiophene) |

| ~6.90 | dd | 1H | H-4 (Thiophene) |

| ~3.70 | t | 2H | -CH₂-OH |

| ~2.90 | t | 2H | Thiophene-CH₂- |

| ~1.95 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.60 | s (broad) | 1H | -OH |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-2 (Thiophene, substituted) |

| ~127 | C-5 (Thiophene) |

| ~125 | C-3 (Thiophene) |

| ~123 | C-4 (Thiophene) |

| ~62 | -CH₂-OH |

| ~34 | -CH₂-CH₂-CH₂- |

| ~30 | Thiophene-CH₂- |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic, thiophene) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1440 | Medium | C=C stretch (thiophene ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~850 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | 40 | [M]⁺ (Molecular Ion) |

| 124 | 20 | [M - H₂O]⁺ |

| 97 | 100 | [Thiophene-CH₂]⁺ (Base Peak) |

| 84 | 30 | [Thiophene]⁺ |

| 45 | 50 | [CH₂CH₂OH]⁺ |

Predicted via Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 3-(Thiophen-2-yl)propan-1-ol is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are averaged.

-

Data Processing: The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. The spectra are manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectrum is to be recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat 3-(Thiophen-2-yl)propan-1-ol is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum. 32 scans are co-added with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrum is to be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of 3-(Thiophen-2-yl)propan-1-ol (approximately 1 mg/mL) is prepared in dichloromethane.

-

GC Conditions:

-

Injector: Splitless mode at 250 °C.

-

Column: A 30 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed. The mass spectrum corresponding to the GC peak of 3-(Thiophen-2-yl)propan-1-ol is extracted and the fragmentation pattern is interpreted.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 3-(Thiophen-2-yl)propan-1-ol.

Caption: Workflow for Spectroscopic Characterization.

A Technical Guide to the Solubility of 3-(Thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Thiophen-2-yl)propan-1-ol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicted solubility based on its chemical structure and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 3-(Thiophen-2-yl)propan-1-ol possesses both a non-polar thiophene ring and a polar hydroxyl group, suggesting it will exhibit a range of solubilities in different solvents. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, and for 3-(Thiophen-2-yl)propan-1-ol, the predicted LogP value is approximately 1.673[1]. This positive value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) environments.

Based on these structural features and general principles of solubility, the following table summarizes the predicted solubility of 3-(Thiophen-2-yl)propan-1-ol in a variety of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The non-polar thiophene ring and propyl chain likely dominate over the single polar hydroxyl group, limiting aqueous solubility. |

| Ethanol | Polar Protic | Soluble | The ability of both the solute and solvent to act as hydrogen bond donors and acceptors, along with the alkyl chain of ethanol, should facilitate dissolution. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, the polarity and hydrogen bonding capabilities of methanol are expected to effectively solvate the molecule. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for favorable dipole-dipole interactions with the hydroxyl group of the solute. |

| Diethyl Ether | Non-polar | Soluble | The overall non-polar character of 3-(Thiophen-2-yl)propan-1-ol, driven by the thiophene ring and alkyl chain, suggests good solubility in a non-polar solvent like diethyl ether. |

| Hexane | Non-polar | Soluble | As a non-polar hydrocarbon, hexane is expected to be a good solvent for the lipophilic portions of the molecule. |

| Toluene | Non-polar Aromatic | Soluble | The aromatic thiophene ring should interact favorably with the aromatic ring of toluene through π-π stacking, in addition to van der Waals forces. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. Below are detailed protocols for both a qualitative and a quantitative assessment of solubility.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To qualitatively determine if 3-(Thiophen-2-yl)propan-1-ol is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

3-(Thiophen-2-yl)propan-1-ol

-

A selection of solvents (e.g., water, ethanol, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated micropipette or analytical balance

Procedure: [2]

-

Add approximately 10 mg of 3-(Thiophen-2-yl)propan-1-ol to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy or contain visible solid.

-

Insoluble: The solid does not appear to dissolve, and the bulk of the material remains as a precipitate.

-

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature, providing a precise concentration value.

Objective: To quantitatively measure the maximum concentration of 3-(Thiophen-2-yl)propan-1-ol that can be dissolved in a given solvent at equilibrium.

-

3-(Thiophen-2-yl)propan-1-ol

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

-

Analytical balance

-

Volumetric flasks and pipettes for standard preparation

-

Sample Preparation: Add an excess amount of 3-(Thiophen-2-yl)propan-1-ol to a vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Securely cap the vials and place them on a rotator or orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24-72 hours, to ensure that thermodynamic equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Sample Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted (or undiluted) sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Construct a calibration curve using standards of known concentrations of 3-(Thiophen-2-yl)propan-1-ol. Use the calibration curve to determine the concentration of the compound in the filtered sample. Account for any dilution factors to calculate the final solubility, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.

Caption: A flowchart of the equilibrium solubility determination method.

References

The Multifaceted Biological Potential of Thiophene-Containing Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, gracing numerous approved drugs with its presence.[1] When functionalized with an alcohol moiety, this versatile core gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of thiophene-containing alcohols, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity of Thiophene-Containing Alcohols

Thiophene derivatives, including those with alcohol functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The primary mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]

Quantitative Anticancer Data

The anticancer efficacy of several thiophene-containing compounds, including alcohols and related derivatives, has been quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |

| Di(3-thienyl)methanol | Thiophene Alcohol | T98G (Brain Cancer) | 60-200 µg/mL | - | [5][6] |

| Compound 2b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | [2] |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | [2] | ||

| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | [2] |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | [2] | ||

| Compound 1312 | Thiophene Derivative | SGC-7901 (Gastric Cancer) | 0.340 | 5-FU | [7] |

| HT-29 (Colon Cancer) | 0.360 | 5-FU | [7] | ||

| EC-9706 (Esophageal Cancer) | 3.17 | 5-FU | [7] | ||

| Compound 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | - | [8] |

| Compound 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | - | [8] |

Signaling Pathway: VEGFR-2/AKT Inhibition

A key signaling cascade implicated in the anticancer activity of some thiophene derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[2][9] Inhibition of this pathway can disrupt tumor angiogenesis and cell survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][10]

-

Thiophene-containing alcohol of interest

-

Cancer cell lines (e.g., T98G, HepG2, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Compound Treatment: Prepare serial dilutions of the thiophene-containing alcohol in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.[2]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Thiophene derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[11]

Quantitative Anti-inflammatory Data

The inhibitory potential of thiophene derivatives against COX enzymes is a key measure of their anti-inflammatory activity.

| Compound ID | Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5b | Morpholinoacetamide-thiophene | COX-2 | 5.45 | 8.37 | [12] |

| Compound 21 | Thiophene Derivative | COX-2 | 0.67 | - | [13] |

| Compound 29a-d | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.31-1.40 | Selective for COX-2 | [13] |

| Compound 5s | Thiophene Derivative | COX-2 | 2.51 | 72.95 | [4] |

| Compound 5u | Thiophene Derivative | COX-2 | 1.79 | 74.92 | [4] |

Signaling Pathway: COX and LOX Inhibition

Thiophene-containing compounds can interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Thiophene-containing alcohol

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Inhibitor (test compound and standards like celecoxib)

-

EIA reagents for prostaglandin detection

-

96-well plates

-

Microplate reader

-

Enzyme and Inhibitor Preparation: Dilute COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the thiophene-containing alcohol.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

-

Inhibitor Incubation: Add the thiophene-containing alcohol dilutions to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity

Thiophene scaffolds are present in various compounds exhibiting potent antibacterial and antifungal activities.[6] The incorporation of an alcohol moiety can influence the antimicrobial spectrum and efficacy.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound.

| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Compound 7 | Iminothiophene | Pseudomonas aeruginosa | Potent | [14] |

| Thiophene Derivative 4 | Thiophene Derivative | Colistin-Resistant A. baumannii | 16 (MIC50) | [14] |

| Colistin-Resistant E. coli | 8 (MIC50) | [14] | ||

| Thiophene Derivative 5 | Thiophene Derivative | Colistin-Resistant A. baumannii | 16 (MIC50) | [14] |

| Colistin-Resistant E. coli | 32 (MIC50) | [14] | ||

| Compound S1 | Tetrahydrobenzo[b]thiophene | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | [15] |

| Compound S4 | Tetrahydrobenzo[b]thiophene | A. niger, C. albicans | 0.91 (µM/ml) | [15] |

| 2-hydroxypropan-2-yl-3-chlorobenzo[b]thiophene | Benzo[b]thiophene alcohol | S. aureus, E. faecalis, C. albicans | 64 | [16] |

| Cyclopentanol-substituted benzo[b]thiophene | Benzo[b]thiophene alcohol | S. aureus, E. faecalis, C. albicans | 128 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[14][17]

-

Thiophene-containing alcohol

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension to the final inoculum concentration.[3]

-

Compound Dilution: Prepare a stock solution of the thiophene-containing alcohol in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.[18]

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.[14]

Neuroprotective Effects

Emerging research suggests that thiophene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[19] The mechanisms underlying these effects are under investigation but may involve antioxidant and anti-inflammatory actions. While quantitative data for thiophene-containing alcohols in this area is still developing, the structural features of these compounds make them promising candidates for further exploration.

Conclusion

Thiophene-containing alcohols represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays, coupled with their potential for neuroprotection, underscores their significance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable molecules. Further structure-activity relationship studies and in vivo investigations are warranted to optimize their pharmacological profiles and advance them toward clinical applications.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(Thiophen-2-yl)propan-1-ol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-2-yl)propan-1-ol and its derivatives are crucial chemical intermediates, most notably in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Duloxetine. This technical guide provides an in-depth exploration of the synthesis of 3-(thiophen-2-yl)propan-1-ol and its key amino derivatives, detailing various synthetic methodologies including classical organic reactions and modern catalytic and enzymatic approaches. This document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key transformations, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals due to its unique electronic and lipophilic properties. 3-(Thiophen-2-yl)propan-1-ol, a molecule incorporating this heterocyclic core, serves as a versatile building block for the synthesis of more complex molecules. Its primary significance lies in its role as a precursor to chiral amino alcohols, which are key intermediates in the asymmetric synthesis of high-value active pharmaceutical ingredients (APIs). The most prominent example is the synthesis of (S)-Duloxetine, where the stereochemistry of the amino alcohol intermediate is critical for its therapeutic efficacy. This guide will delve into the synthetic routes to access these intermediates and the subsequent transformations they undergo.

Synthesis of 3-(Amino)-1-(thiophen-2-yl)propan-1-ol Derivatives

The most common and industrially relevant application of 3-(thiophen-2-yl)propan-1-ol derivatives is in the synthesis of Duloxetine. The key intermediates are chiral amino alcohols such as (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. The synthesis of these compounds can be broadly categorized into two approaches: racemic synthesis followed by resolution, or direct asymmetric synthesis.

Racemic Synthesis and Resolution

A widely practiced industrial route involves the initial synthesis of a racemic amino alcohol, followed by resolution to isolate the desired enantiomer.

A common starting point is the Mannich reaction of 2-acetylthiophene with formaldehyde and an amine (dimethylamine or methylamine), followed by the reduction of the resulting β-aminoketone.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

A mixture of 2-acetylthiophene (63.1 g, 0.5 mol), dimethylamine hydrochloride (53.0 g, 0.65 mol), paraformaldehyde (19.8 g, 0.22 mol), and 12N hydrochloric acid (1 ml) in ethanol (80 ml) is refluxed for one and a half hours. The solution is then diluted with ethanol (100 ml) and acetone (500 ml). The solution is chilled overnight, and the resulting solid is collected by filtration to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride as a colorless crystalline solid.

Experimental Protocol: Reduction to (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol

To a mixture of 2-acetylthiophene (100 g, 0.793 mole), dimethylamine hydrochloride (81.5 g, 1 mole), paraformaldehyde (35.5 g, 0.394 mole), and concentrated HCl (4.0 ml) in isopropanol (250 ml) that has been refluxed for 6 hours and cooled, water (600 ml) is added to the residue after distillation of isopropanol. A solution of sodium borohydride (15 g) in 10% aqueous sodium hydroxide solution (41 g NaOH in 410 ml water) is slowly added to the reaction mixture at 30-35°C. The reaction mixture is stirred at room temperature for 6 hours. The solid obtained is filtered, washed with water, and dried to get the racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol.

Table 1: Summary of Racemic Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol

| Step | Starting Materials | Reagents | Solvent | Conditions | Product | Yield | Purity/ee |

| Mannich Reaction | 2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde | HCl (catalytic) | Ethanol | Reflux, 1.5 h | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl | 73% | N/A |

| Reduction | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl | Sodium Borohydride, NaOH | Water/Isopropanol | 30-35°C, 6 h | (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | 79% (two steps) | Racemic |

Asymmetric Synthesis

Direct asymmetric synthesis of chiral amino alcohols offers a more efficient route by avoiding the resolution step, thereby increasing the overall yield of the desired enantiomer.

Asymmetric hydrogenation of β-aminoketones using chiral catalysts is a powerful method for producing enantiomerically enriched amino alcohols.

Experimental Protocol: Asymmetric Hydrogenation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone

In a suitable reactor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone is dissolved in isopropanol. A chiral phosphine ligand-metal complex (e.g., Ru-BINAP or a P-Phos ligand with a suitable metal precursor) is added as the catalyst. The reaction is carried out under hydrogen pressure (e.g., 3 MPa) at a controlled temperature (e.g., 40°C) until the reaction is complete. The catalyst is then removed by filtration, and the product, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, is isolated by solvent evaporation and subsequent purification. A single recrystallization can often increase the enantiomeric excess to >99%.

Table 2: Asymmetric Hydrogenation for the Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

| Substrate | Catalyst System | Solvent | H₂ Pressure | Temperature | Yield | ee (%) |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Ru-P-Phos | Isopropanol | 3 MPa | 40°C | 99% | 94% (>99% after recrystallization) |

Biocatalysis using whole cells or isolated enzymes offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Chemoenzymatic Reduction using Saccharomyces cerevisiae

Immobilized Saccharomyces cerevisiae cells are used for the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone. The reaction is typically carried out in a buffered aqueous solution (e.g., pH 6.0 citrate buffer) at a controlled temperature (e.g., 30°C) with agitation (e.g., 180 rpm). The substrate is added, and the reaction is monitored for conversion. For continuous reduction, a membrane reactor can be employed to remove product inhibition. Upon completion, the product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is extracted from the aqueous phase and purified.

Table 3: Chemoenzymatic Synthesis of (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol

| Substrate | Biocatalyst | Reaction Type | Substrate Conc. | Conversion (%) | ee (%) |

| 3-N-Methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | Continuous Reduction | 5 g/L | 100% | >99.0% |

Reactions of 3-(Thiophen-2-yl)propan-1-ol as a Versatile Intermediate

While the amino derivatives are crucial for Duloxetine synthesis, the parent alcohol, 3-(thiophen-2-yl)propan-1-ol, can also serve as a versatile intermediate for introducing the 3-(thiophen-2-yl)propyl moiety into other molecules through reactions targeting the hydroxyl group.

Activation of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Experimental Protocol: Tosylation of an Alcohol (General Procedure)

To a solution of the alcohol in a suitable solvent (e.g., toluene or dichloromethane) at a reduced temperature (e.g., 0-5°C), an acid scavenger (e.g., triethylamine or pyridine) is added. p-Toluenesulfonyl chloride is then added portion-wise, and the reaction mixture is stirred for a specified period. The reaction is then quenched, and the product, the corresponding tosylate, is isolated through extraction and purification.

Ether Synthesis

The alkoxide of 3-(thiophen-2-yl)propan-1-ol can participate in Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

3-(Thiophen-2-yl)propan-1-ol is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding alkoxide. An alkyl halide is then added, and the reaction mixture is stirred, often with heating, to afford the desired ether.

Esterification

The alcohol can undergo esterification with carboxylic acids or their derivatives.

Experimental Protocol: Fischer Esterification (General Procedure)

3-(Thiophen-2-yl)propan-1-ol is refluxed with a carboxylic acid in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The water formed during the reaction is typically removed to drive the equilibrium towards the product ester.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 3-(thiophen-2-yl)propanal, or further to the carboxylic acid, 3-(thiophen-2-yl)propanoic acid, using appropriate oxidizing agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

Caption: Racemic synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol.

Caption: Asymmetric routes to (S)-3-(amino)-1-(2-thienyl)propan-1-ol.

Caption: Key reactions of 3-(thiophen-2-yl)propan-1-ol.

Conclusion

3-(Thiophen-2-yl)propan-1-ol and its amino derivatives are indispensable intermediates in modern pharmaceutical synthesis. The development of efficient and stereoselective methods to produce these building blocks, particularly the chiral amino alcohols for Duloxetine, highlights the evolution of synthetic chemistry, from classical multi-step racemic syntheses to highly efficient asymmetric catalytic and enzymatic processes. This guide has provided a comprehensive overview of the key synthetic strategies, offering detailed protocols and comparative data to aid researchers in the design and execution of their synthetic endeavors. The versatility of the parent alcohol in undergoing various transformations further underscores its importance as a foundational molecule for the introduction of the 3-(thiophen-2-yl)propyl motif in drug discovery and development.

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3-(Thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-2-yl)propan-1-ol, a heterocyclic alcohol, has emerged as a critical building block in the synthesis of various pharmaceutical compounds. While a singular "discovery" of this molecule is not prominently documented in scientific literature, its history is intrinsically linked to the development of high-value therapeutics, most notably the antidepressant Duloxetine. This guide provides a comprehensive overview of the historical context, synthesis methodologies, and chemical properties of 3-(Thiophen-2-yl)propan-1-ol, presenting the information in a manner accessible to researchers and professionals in the field of drug development and organic synthesis.

Discovery and Historical Context

The history of 3-(Thiophen-2-yl)propan-1-ol is not one of a celebrated discovery but rather of its gradual recognition as a valuable synthetic intermediate. Its utility became particularly apparent with the rise of thiophene-containing pharmaceuticals. The thiophene ring is a bioisostere of the benzene ring, offering similar physical and chemical properties while sometimes providing improved metabolic stability or potency.

The most significant driver for the study and synthesis of 3-(Thiophen-2-yl)propan-1-ol and its derivatives has been the development of the antidepressant Duloxetine. The core structure of Duloxetine contains the 3-carbon chain attached to a thiophene ring, making derivatives of 3-(thiophen-2-yl)propan-1-ol, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, essential precursors.[1] Consequently, much of the available literature focuses on the synthesis of these more complex derivatives, often starting from materials that could also yield the parent alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Thiophen-2-yl)propan-1-ol is presented in the table below.

| Property | Value |

| CAS Number | 19498-72-7 |

| Molecular Formula | C₇H₁₀OS |

| Molecular Weight | 142.22 g/mol |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| SMILES | C(CC1=CC=CS1)CO |

Synthesis Methodologies

While specific literature detailing the initial synthesis of 3-(Thiophen-2-yl)propan-1-ol is scarce, its preparation can be inferred from established organic chemistry reactions and the synthesis of its derivatives. Two primary plausible routes are outlined below.

Reduction of 3-(Thiophen-2-yl)propanoic Acid or its Esters

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or ester. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Substrate: A solution of 3-(thiophen-2-yl)propanoic acid or its corresponding ester (e.g., ethyl 3-(thiophen-2-yl)propanoate) in the same dry solvent is added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a period of time to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous solution of a strong base (e.g., 15% NaOH), and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.

-

Workup and Isolation: The resulting precipitate of aluminum salts is removed by filtration. The organic layer is separated from the aqueous layer, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3-(thiophen-2-yl)propan-1-ol.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis via Reduction

Caption: Synthesis of 3-(Thiophen-2-yl)propan-1-ol via reduction of the corresponding carboxylic acid or ester.

Catalytic Hydrogenation of 3-(Thiophen-2-yl)propen-1-ol or 3-(Thiophen-2-yl)propenoic Acid

Another potential route involves the catalytic hydrogenation of an unsaturated precursor. This method would reduce the carbon-carbon double bond while potentially also reducing a carbonyl group if starting from the unsaturated acid.

Experimental Protocol:

-

Reaction Setup: A high-pressure hydrogenation vessel (autoclave) or a flask suitable for balloon hydrogenation is charged with the unsaturated substrate (e.g., 3-(thiophen-2-yl)propen-1-ol or 3-(thiophen-2-yl)propenoic acid) and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the mixture.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at room temperature or elevated temperature until the theoretical amount of hydrogen is consumed.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Workup and Isolation: Upon completion, the reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 3-(thiophen-2-yl)propan-1-ol is then purified by distillation under reduced pressure or column chromatography.

Logical Workflow for Synthesis via Catalytic Hydrogenation

Caption: Synthesis of 3-(Thiophen-2-yl)propan-1-ol via catalytic hydrogenation of an unsaturated precursor.

Applications in Drug Development

The primary application of 3-(Thiophen-2-yl)propan-1-ol in drug development is as a precursor for more complex molecules. As mentioned, its most notable role is in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for Duloxetine, often starts from precursors that are structurally related to 3-(thiophen-2-yl)propan-1-ol.[1]

The thiophene moiety in this and other related molecules is of interest to medicinal chemists for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

3-(Thiophen-2-yl)propan-1-ol serves as a testament to the importance of fundamental chemical building blocks in the advancement of pharmaceutical sciences. While its own discovery may not be a landmark event, its integral role in the synthesis of life-changing medications underscores its significance. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for its preparation, enabling further research and development in areas where the thiophenepropanol scaffold is of interest. As the demand for novel therapeutics continues to grow, the value of such versatile intermediates will undoubtedly remain high.

References

An In-depth Technical Guide to the Derivatives and Analogs of 3-(Thiophen-2-yl)propan-1-ol: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to a wide range of biologically active molecules.[1][2] This technical guide focuses on the derivatives and analogs of 3-(thiophen-2-yl)propan-1-ol, a core structure that has given rise to significant therapeutic agents, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This document provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action for this class of compounds, intended to serve as a valuable resource for researchers and professionals in drug discovery and development. We will explore the chemical space around the 3-(thiophen-2-yl)propan-1-ol core, delving into its derivatives' anti-inflammatory, antimicrobial, and central nervous system activities.

The Core Moiety: 3-(Thiophen-2-yl)propan-1-ol and its Significance

3-(Thiophen-2-yl)propan-1-ol and its immediate derivatives, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, are key intermediates in the synthesis of duloxetine, a widely prescribed antidepressant.[3][4][5] The thiophene ring in these structures serves as a bioisosteric replacement for a phenyl ring, often leading to improved metabolic stability and binding affinity.[2] The inherent reactivity of the thiophene ring allows for a variety of substitution patterns, making it a versatile starting point for the generation of diverse chemical libraries.[2]

Synthesis of 3-(Thiophen-2-yl)propan-1-ol Derivatives and Analogs

The synthesis of derivatives of 3-(thiophen-2-yl)propan-1-ol can be achieved through several strategic approaches, often starting from readily available thiophene-based precursors.

General Synthetic Strategies

The Paal-Knorr synthesis and the Gewald aminothiophene synthesis are two of the most common methods for constructing the thiophene ring itself.[6] Once the thiophene core is established, functionalization to introduce the propanol side chain and its modifications can be carried out.

A common synthetic route to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for duloxetine, starts from 2-acetylthiophene or thiophenecarboxaldehyde.[3][4] Chemoenzymatic strategies employing carbonyl reductases have also been developed to achieve high enantioselectivity.[4]

Caption: General synthetic workflow for 3-(thiophen-2-yl)propan-1-ol derivatives.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone

This protocol describes the synthesis of a propanone analog of the core molecule.

-

Reaction: An elimination unimolecular conjugate base (E1cB) reaction is performed between 2-pyrrole-carbaldehyde and 2-acetylthiophene.[7][8]

-

Reagents and Conditions:

-

2-pyrrole-carbaldehyde (1.0 eq.)

-

2-acetylthiophene (1.0 eq.)

-

NaOH (0.1 eq.) as a base

-

1:1 MeOH:H₂O as the solvent

-

-

Procedure:

-

Dissolve 2-pyrrole-carbaldehyde (376.87 mg, 3.96 mmol) and 2-acetylthiophene (500 mg, 3.96 mmol) in 10 ml of a 1:1 mixture of methanol and water.[7][8]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, a precipitate will form. Filter the precipitate.

-

Crystallize the crude product from a solution of CHCl₃ layered with hexane to obtain single crystals suitable for X-ray diffraction.[7][8]

-

-

Characterization Data:

-

¹H NMR (CDCl₃, 400MHz): δ 6.34 (dd, J = 5.9, 2.6 Hz, 1H), 6.74 (s, 1H), 7.01 (s, 1H), 7.06–7.10 (d, 1H), 7.15 (t, J = 8.7 Hz, 1H), 7.63 (d, J = 4.9 Hz, 1H), 7.81 (t, 1H), 7.83 (d, J = 10.3 Hz, 1H), 9.17 (s, 1H, NH).[7][8]

-

¹³C NMR (CDCl₃, 400 MHz): δ 111.54, 115.16, 123.30, 128.15, 129.16, 131.11, 133.17, 133.98, 145.89, 182.05.[7][8]

-

HRMS (ESI): m/z calculated for C₁₁H₉NOS: 204.047690 (M + H)⁺. Found: 204.04776.[7][8]

Biological Activities and Quantitative Data

Derivatives of 3-(thiophen-2-yl)propan-1-ol exhibit a broad spectrum of biological activities, including CNS, anti-inflammatory, and antimicrobial effects.

Central Nervous System (CNS) Activity

The most prominent CNS-active derivative is duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[9] Its mechanism of action involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][10]

Table 1: CNS Activity of 3-(Thiophen-2-yl)propan-1-ol Derivatives

| Compound | Target(s) | Activity | Reference |

| Duloxetine | SERT, NET | Inhibitor | [9][10] |

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | - | Precursor to Duloxetine | [3][4] |

Anti-inflammatory Activity

Several thiophene derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][11]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound Class | Target(s) | IC₅₀ Values | Reference |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31–1.40 µM | [3] |

| Thiophene-pyrazole hybrids | COX-2 | Moderate and selective inhibition | [3] |

| DCH1 (a novel thiophene derivative) | COX-1, COX-2 | 123.30 µg/ml (COX-1), 102.10 µg/ml (COX-2) | [12] |

Antimicrobial Activity

The thiophene scaffold is also present in numerous compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[13][14]

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Compound Class/Derivative | Target Organism(s) | MIC Values | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [13] |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii and Escherichia coli | MIC₅₀: 16-32 mg/L (A. baumannii), 8-32 mg/L (E. coli) | [14] |

| DCH5 (a novel thiophene derivative) | Aerobic gram-negative bacteria | 2.50 µg/ml | [12] |

| S₁ (ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative) | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | [2] |

| S₄ (ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative) | C. albicans, A. niger | 0.91 µM/ml | [2] |

Signaling Pathways and Mechanisms of Action

Serotonin-Norepinephrine Reuptake Inhibition

The primary mechanism of action for duloxetine and other SNRIs is the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This leads to an increased availability of these neurotransmitters to bind to postsynaptic receptors, which is believed to be responsible for their antidepressant and analgesic effects.[4][10]

Anti-inflammatory Signaling

Caption: Anti-inflammatory signaling pathways modulated by thiophene derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 3-(thiophen-2-yl)propan-1-ol derivatives is highly dependent on the nature and position of substituents on both the thiophene ring and the propanol side chain.

-

CNS Activity: For SNRI activity, the stereochemistry of the alcohol and the nature of the amino group are critical. The (S)-enantiomer of duloxetine is the active form.

-

Anti-inflammatory Activity: The presence of specific substituents on the thiophene ring can confer selectivity for COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects. For some series, the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted as important for anti-inflammatory activity and biological target recognition, especially for the inhibition of COX and LOX enzymes. [3]* Antimicrobial Activity: The antimicrobial potency can be significantly influenced by the substituents on the thiophene ring. For example, in a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, the nature of the substituent on the benzylideneamino moiety plays a crucial role in determining the antibacterial and antifungal activity. [2]

Future Directions and Conclusion

The 3-(thiophen-2-yl)propan-1-ol scaffold and its analogs represent a rich source of biologically active compounds with diverse therapeutic potential. While the CNS effects of duloxetine are well-established, the exploration of other derivatives for anti-inflammatory and antimicrobial applications is a promising area of research. Further investigation into the precise mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of new, more potent, and selective therapeutic agents based on this versatile chemical core. This guide provides a foundational resource to aid in these future drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clinical evidence for serotonin and norepinephrine reuptake inhibition of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

The Pivotal Role of 3-(Thiophen-2-yl)propan-1-ol in Modern Drug Discovery: A Theoretical and Practical Examination

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings and Practical Applications of the Thiophene-Based Scaffold, 3-(Thiophen-2-yl)propan-1-ol.

This technical guide delves into the theoretical and practical aspects of 3-(Thiophen-2-yl)propan-1-ol, a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. With the thiophene moiety being a "privileged pharmacophore," this document provides an in-depth analysis of the molecule's structural, spectroscopic, and electronic properties, alongside a review of its synthetic routes and burgeoning potential in the development of novel therapeutics. The primary focus of this whitepaper is to equip researchers and drug development professionals with a foundational understanding of this core structure, thereby facilitating its application in contemporary pharmaceutical research.

Theoretical Framework: Unveiling the Molecular Landscape

The unique physicochemical properties of 3-(Thiophen-2-yl)propan-1-ol are rooted in its distinct molecular architecture. The presence of a sulfur atom within the five-membered aromatic thiophene ring imparts specific electronic characteristics that are crucial for its biological activity.

Computational and Structural Analysis

While comprehensive theoretical studies specifically on 3-(Thiophen-2-yl)propan-1-ol are emerging, significant insights can be drawn from closely related derivatives, such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP). Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311G(d,p) level, have been instrumental in optimizing the molecular geometry of such compounds. These studies reveal a nearly planar side chain attached to the thiophene ring.[1] For DMATP, the dihedral angle between the thiophene ring and the side chain is approximately 11.2(3)°.[1] The propanol side chain typically adopts a staggered conformation to minimize steric hindrance.[1]

Frontier Molecular Orbital (FMO) analysis, another cornerstone of computational chemistry, provides insights into the reactivity of these molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's electron-donating and accepting capabilities, respectively. This information is vital for understanding potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies on thiophene derivatives have demonstrated a strong correlation between their structural features and biological activities. These models are pivotal in predicting the therapeutic potential of new analogues. For instance, the lipophilicity, electronic properties, and steric factors of the substituents on the thiophene ring can be modulated to enhance biological efficacy.

Pharmacophore modeling, a ligand-based drug design approach, helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. For thiophene-containing compounds, the key pharmacophoric features often include the aromatic ring, hydrogen bond donors and acceptors, and hydrophobic regions. These models serve as powerful tools for virtual screening of compound libraries to identify novel hits with desired therapeutic profiles.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 3-(Thiophen-2-yl)propan-1-ol is fundamental for its application in drug development.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 3-(Thiophen-2-yl)propan-1-ol.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀OS | --INVALID-LINK--[2] |

| Molecular Weight | 142.22 g/mol | --INVALID-LINK--[2] |

| LogP | 1.673 | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | --INVALID-LINK--[2] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[2] |

| Rotatable Bonds | 3 | --INVALID-LINK--[2] |

Spectroscopic Data

The structural elucidation of 3-(Thiophen-2-yl)propan-1-ol and its derivatives is heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables provide expected and reported spectroscopic data for related compounds.

Table 2: Predicted ¹H NMR Data for 3-(Thiophen-2-yl)propan-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.20 | dd | H5 (thiophene) |

| ~6.95 | m | H3, H4 (thiophene) |

| ~4.90 | t | CH-OH |